Chiral Center Presence vs. Achiral Ethanon-1-one Analog
The target compound is differentiated from its closest commercially available analog, 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS 81555-95-5), by the presence of a methyl substituent at the alpha carbon, introducing a chiral center. This structural modification transforms an achiral scaffold into a racemic mixture with two enantiomers, significantly impacting its potential for stereospecific interactions in biological assays. The ethanone analog, lacking this methyl group, presents a flat, achiral structure and a different molecular volume.
| Evidence Dimension | Molecular Structure (Chirality and Formula) |
|---|---|
| Target Compound Data | C16H13N3O2S; MW 311.4 g/mol; Contains one chiral center (alpha-methyl substituted propanone). |
| Comparator Or Baseline | 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS 81555-95-5); C15H11N3O2S; MW 297.3 g/mol; Achiral. |
| Quantified Difference | Molecular weight difference of +14.1 g/mol (one methylene group). Presence of a chiral center vs. absence. |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula. |
Why This Matters
For researchers pursuing target-specific lead optimization, the presence of a chiral center in the target compound directly impacts its pharmacokinetic and pharmacodynamic profile, enabling SAR studies that cannot be replicated with the achiral ethanone analog.
